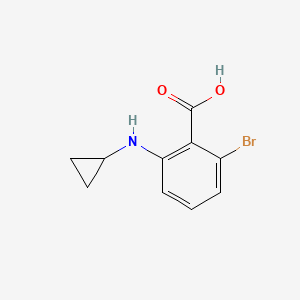
4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a 4-methoxybenzyl group attached via an oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile: Similar structure but lacks the 4-methoxybenzyl group.
4-Methoxybenzyl bromide: Used as a reagent in the synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile.
2-Bromo-5-methoxybenzyl bromide: Another brominated benzonitrile derivative with different substitution patterns.
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-6-2-11(3-7-14)10-19-15-8-13(16)5-4-12(15)9-17/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHBVASFIDFYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B7977851.png)

![5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B7977861.png)



![tert-butyl N-[2-(5-bromo-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977897.png)


